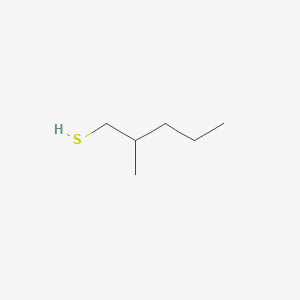
2-Methyl-1-pentanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-pentanethiol (MPT) is a sulfur-containing organic compound that is commonly used in the chemical industry as a flavoring agent and as a precursor to other chemicals. It is a colorless liquid with a strong, unpleasant odor and is also known as tert-amyl mercaptan or 2-methylpentanethiol. MPT is an important compound for scientific research because of its unique properties and potential applications in various fields.
作用机制
MPT exerts its biological effects primarily through its interaction with sulfur-containing proteins and enzymes. It is believed to act as a reducing agent, donating electrons to disulfide bonds and other oxidized sulfur species. This mechanism of action has been implicated in the antioxidant and anti-inflammatory effects of MPT.
生化和生理效应
MPT has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and hepatoprotective effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. These effects are thought to be mediated by MPT's interaction with sulfur-containing proteins and enzymes.
实验室实验的优点和局限性
MPT has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, MPT also has some limitations, including its strong odor and potential toxicity at high concentrations. Careful handling and proper ventilation are necessary when working with MPT in the laboratory.
未来方向
There are several potential future directions for research on MPT, including its use as a therapeutic agent for various diseases, its potential as a biomarker for oxidative stress and inflammation, and its applications in environmental monitoring and remediation. Further studies are needed to fully elucidate the mechanisms of action of MPT and to explore its potential applications in various fields.
In conclusion, 2-Methyl-1-pentanethiol is an important compound for scientific research due to its unique properties and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MPT is needed to fully understand its potential applications and to explore new areas of research.
合成方法
MPT can be synthesized by several methods, including the reaction of tert-amyl alcohol with hydrogen sulfide or thioacetic acid, or the reaction of tert-amyl chloride with sodium hydrosulfide. These methods yield MPT with high purity and yield, making them suitable for large-scale production.
科学研究应用
MPT has been extensively studied for its potential applications in various fields, including analytical chemistry, food science, and environmental science. In analytical chemistry, MPT is used as a reagent for the detection of metal ions and as a probe for fluorescence sensing. In food science, MPT is used as a flavoring agent in various food products, including beer, wine, and cheese. In environmental science, MPT is used as a tracer for atmospheric and aquatic pollution.
属性
CAS 编号 |
1633-89-2 |
|---|---|
产品名称 |
2-Methyl-1-pentanethiol |
分子式 |
C6H14S |
分子量 |
118.24 g/mol |
IUPAC 名称 |
2-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3 |
InChI 键 |
ZUPLFMMTGJBSMK-UHFFFAOYSA-N |
SMILES |
CCCC(C)CS |
规范 SMILES |
CCCC(C)CS |
同义词 |
2-Methyl-1-pentanethiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



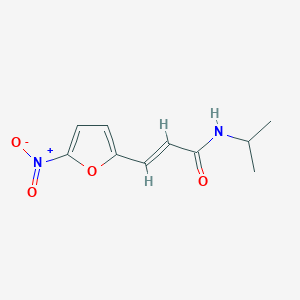
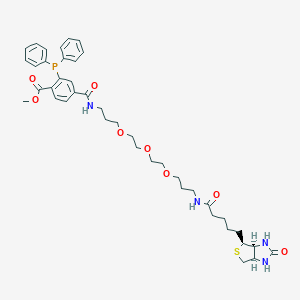
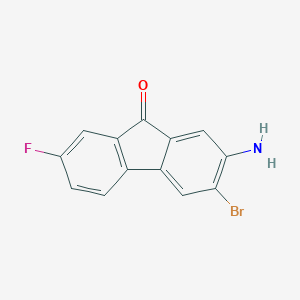
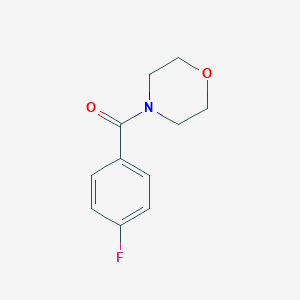
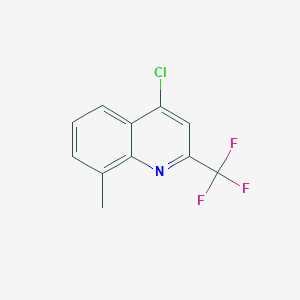
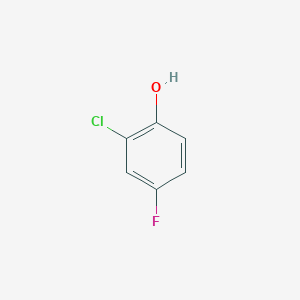
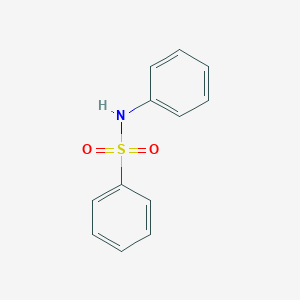
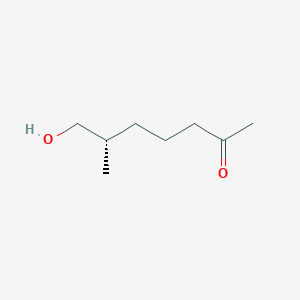
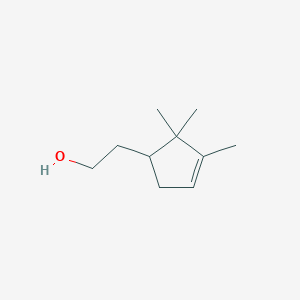
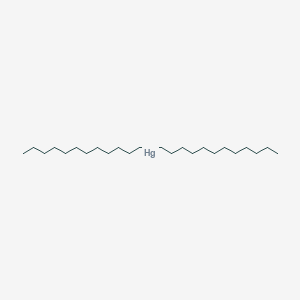
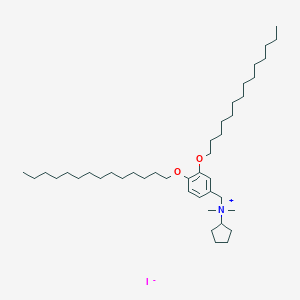
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
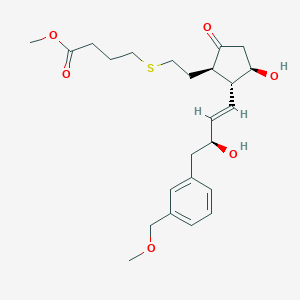
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)